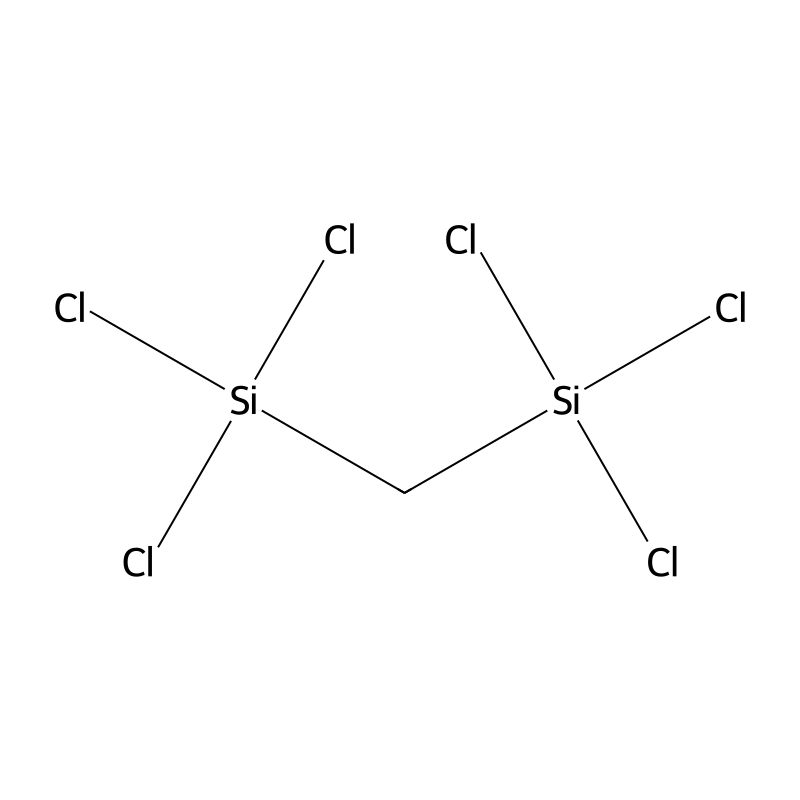

Bis(trichlorosilyl)methane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

An In-Depth Technical Guide to Bis(trichlorosilyl)methane: Applications and Protocols

Abstract Bis(trichlorosilyl)methane (BTCM, Cl₃Si-CH₂-SiCl₃) is a specialized organosilicon compound characterized by its two highly reactive trichlorosilyl groups. Historically a niche chemical, its utility has expanded significantly, particularly in materials science and pharmaceutical development. This whitepaper details its core applications, supported by quantitative data and experimental protocols, focusing on its role as a molecular building block for silicon-carbon frameworks and a versatile linker in bioconjugation and Proteolysis-Targeting Chimeras (PROTACs).

Core Applications and Quantitative Data

BTCM's value stems from the reactivity of its Si-Cl bonds, which can undergo facile substitution with nucleophiles (e.g., alcohols, amines, organometallics) or serve as precursors to silanols and disilanes. The table below summarizes its primary uses.

Table 1: Primary Applications of this compound

| Application Domain | Specific Use | Function of BTCM | Key Advantage |

|---|---|---|---|

| Advanced Materials | Precursor to Silicon Carbide (SiC) & SiCO ceramics | Molecular precursor providing Si and C in a single molecule. Yields homogeneous ceramics with high char yield upon pyrolysis. | Atomic-level mixing of Si and C leads to superior purity and controlled stoichiometry in the final ceramic. |

| Surface Science | Functionalization of Oxide Surfaces (e.g., SiO₂, TiO₂) | Forms a monolayer, creating a stable, covalently bound -CH₂- spacer with a terminal -SiCl₃ group for further reaction. | Provides a robust, hydrolytically stable anchor compared to mono-chlorosilanes. The -CH₂- bridge resits siloxane hydrolysis. |

| Pharmaceutical Chemistry | Bioconjugation & Linker for PROTACs / Bifunctional Molecules | Serves as a spacer or core to connect two ligands (e.g., E3 ligase binder and target protein binder). | The central methane carbon provides a metabolically stable, non-cleavable linker. The -CH₂- group influences proteasome recruitment efficiency. |

| Organic Synthesis | Building Block for Silanediols & Disilanes | Hydrolysis yields bis-silanols, isosteres for carbonyl hydrates. Reduction forms disilanes used in further synthetic elaboration. | Provides access to unique three-dimensional scaffolds for drug discovery and catalysis. |

Table 2: Key Physicochemical Properties of BTCM

| Property | Value / Description | Handling Implication |

|---|---|---|

| CAS Number | 17301-27-6 | - |

| Molecular Formula | CH₂Cl₆Si₂ | - |

| Molecular Weight | 280.92 g/mol | - |

| Physical State | Colorless to light yellow liquid | Typically handled as a solution or neat liquid under inert atmosphere. |

| Reactivity | Highly moisture-sensitive; reacts violently with water releasing HCl. | Mandatory use of inert atmosphere (N₂/Ar) glovebox or Schlenk techniques. |

| Stability | Stable under anhydrous, inert conditions. Decomposes upon exposure to air/moisture. | Store under argon in a sealed, flame-sealed ampoule or Sure-Seal bottle. |

Detailed Experimental Protocols

The following protocols are critical for the effective and reproducible use of BTCM in research settings.

Protocol 1: Surface Functionalization of Silicon Wafer with BTCM

Objective: To create a stable, covalently attached monolayer of BTCM on a silicon oxide surface for subsequent bioconjugation.

Materials:

- Silicon wafer with native oxide layer

- This compound (BTCM)

- Anhydrous Toluene

- Argon or Nitrogen gas supply

- Glovebox or Schlenk line

- Soxhlet extractor with Toluene and Methanol

Methodology:

- Substrate Preparation: Clean the silicon wafer by sonicating sequentially in acetone and isopropanol for 10 minutes each. Dry under a stream of nitrogen. Activate the surface via oxygen plasma treatment for 5 minutes to maximize surface hydroxyl (-OH) density.

- Solution Preparation (Inert Atmosphere): Inside a glovebox, prepare a 1-5 mM solution of BTCM in anhydrous toluene. The low concentration is critical to prevent undesirable polymerization.

- Functionalization: Transfer the cleaned, activated wafer into the BTCM solution. Seal the reaction vessel and allow it to react for 12-16 hours at room temperature under inert atmosphere.

- Washing: Carefully remove the wafer from the reaction solution. Rinse thoroughly with copious amounts of anhydrous toluene to remove physisorbed BTCM.

- Post-Processing: Soxhlet extract the functionalized wafer with toluene for 24 hours, followed by methanol for 6 hours to ensure the removal of any loosely bound material.

- Curing (Optional): Anneal the wafer at 110-120°C under vacuum for 1 hour to complete the condensation reaction with surface silanols.

- Characterization: The resulting surface can be characterized by Water Contact Angle (expect ~80-90°), X-ray Photoelectron Spectroscopy (XPS) for Si and Cl signals, and Ellipsometry for layer thickness.

Surface functionalization workflow using BTCM.

Protocol 2: Synthesis of a PROTAC Linker Core from BTCM

Objective: To convert the chlorosilyl groups of BTCM into amine-terminated handles suitable for amide coupling with E3 ligase and target warheads.

Materials:

- This compound (BTCM)

- Benzylamine (or a protected diamine like N-Boc-ethylenediamine)

- Triethylamine (TEA), anhydrous

- Anhydrous Tetrahydrofuran (THF)

- Standard Schlenk line apparatus

Methodology:

- Reaction Setup: Under an inert atmosphere, charge a flame-dried Schlenk flask with BTCM (1.0 equiv) dissolved in anhydrous THF. Cool the solution to 0°C.

- Nucleophilic Addition: Slowly add a solution of benzylamine (6.2 equiv) and triethylamine (6.2 equiv) in anhydrous THF dropwise via syringe pump over 1 hour. The excess amine is required to account for HCl scavenging.

- Reaction Progression: After addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC or FTIR (disappearance of Si-Cl stretch ~490 cm⁻¹).

- Work-up: Filter the reaction mixture through a pad of Celite under nitrogen to remove the precipitated triethylamine hydrochloride salts. Concentrate the filtrate under reduced pressure.

- Purification: Purify the crude product, bis((N-benzylamino)silyl)methane, using flash chromatography on silica gel (deactivated with 1% TEA) or by recrystallization to yield the final linker core.

- Validation: Confirm structure via ¹H/¹³C/²⁹Si NMR and HRMS. This amine-terminated linker can then be coupled to carboxylic acid-containing ligands using standard peptide coupling reagents (e.g., HATU, DIC).

Synthetic route from BTCM to a PROTAC linker core.

Mechanism and Application in PROTAC Design

The utility of BTCM in PROTACs stems from its role as a non-cleavable, metabolically stable linker. The central methylene group provides a compact, rigid spacer that influences the distance and orientation between the E3 ligase recruiter and the target protein binder, which is critical for forming a productive ternary complex and inducing ubiquitination.

BTCM linker's role in the PROTAC-induced protein degradation pathway.

Conclusion and Forward Look

organosilicon chemistry bridged disilanes overview

Understanding Disilane-Bridged Architectures

Disilanes are organosilicon compounds characterized by a saturated Si-Si single bond. Structurally, this bond resembles a C-C single bond, but electronically, it is more akin to a C=C double bond due to its higher HOMO energy level [1]. This combination leads to distinctive characteristics:

- σ Electron Delocalization: Disilane units exhibit unique intramolecular delocalization of σ-electrons [1].

- Polarizable Structure: Their electronic structure is highly polarizable [1].

- σ-π Conjugation: In hybrid structures, the Si-Si σ-bond can interact with adjacent π-systems, creating σ-π-conjugated hybrid materials. This allows for fine-tuning of photophysical properties in both solution and solid states [1].

- Low Ionization Potential: These compounds have relatively low ionization potentials [1].

The table below summarizes a quantitative comparison of key bonds relevant to disilane chemistry.

| Bond Type | Average Bond Length (pm) | Approx. Average Bond Strength (kJ/mol) |

|---|---|---|

| C-C [2] | 154 | 334 |

| Si-Si [2] | 234 | 196 |

| C-Si [2] | 186 | 314 |

| Si-O [2] | 159 | 460 |

| Si-H [2] | 146 | 314 |

Key Characteristics and Experimental Methodologies

The utility of disilane-bridged compounds stems from their core properties, which are exploited in various experimental protocols.

Electronic Properties and σ-π Conjugation

The defining feature of these materials is the σ-π interaction between the disilane unit and connected aromatic π-systems. This interaction leads to electronic communication across the system, which can be monitored and quantified through several experimental methods:

- Cyclic Voltammetry (CV): Used to determine the HOMO energy levels and ionization potential, confirming the low ionization potential of disilanes [1].

- UV-Vis Spectroscopy: Measures the absorption spectrum. A red-shift or change in the absorption profile upon introducing a disilane bridge provides evidence of σ-π conjugation and extended delocalization [1].

- Photoluminescence (PL) Spectroscopy: Characterizes the emission properties of the materials. The disilane bridge can significantly alter fluorescence quantum yields and emission wavelengths, which is crucial for optoelectronic applications [1].

The following diagram illustrates the fundamental electronic concept of σ-π conjugation in a disilane-bridged structure.

Diagram 1: Conceptual representation of σ-π conjugation in a disilane-bridged system.

Synthesis and Functionalization

A primary method for creating organosilicon compounds is hydrosilylation, the catalytic addition of Si-H bonds across unsaturated bonds like alkenes or alkynes [3] [2]. This is a key reaction for building disilane-bridged structures.

- Protocol - Catalytic Hydrosilylation:

- Reactants: A hydrosilane (e.g., PhSiH₃, Et₃SiH) and an unsaturated substrate (e.g., terminal alkyne, styrene derivative).

- Catalyst: Typically a platinum-based catalyst, such as Karstedt's catalyst, is used [3] [2].

- Conditions: Reactions are often carried out under inert atmosphere (N₂ or Ar) at room temperature or with mild heating.

- Work-up: The resulting organosilane can be purified by standard techniques like column chromatography or distillation [2].

Another critical synthetic application is the Peterson Olefination, a method for preparing alkenes from α-silyl carbanions and carbonyl compounds [3] [2]. This reaction offers stereochemical control.

- Protocol - Peterson Olefination:

- Preparation of α-Silyl Carbanion: Generate the carbanion by treating an α-silyl compound with a strong base like alkyl lithium (RLi) [3].

- Addition to Carbonyl: The carbanion adds to an aldehyde or ketone, producing a diastereomeric mixture of β-silyl alkoxides [3].

- Elimination: The alkene is formed by elimination. The stereochemistry of the final alkene (E or Z) is controlled by the reaction conditions [3]:

- Acidic Conditions (e.g., AcOH, BF₃·OEt₂): Promote anti elimination.

- Basic Conditions (e.g., NaH, KOt-Bu): Promote syn elimination.

The workflow below outlines the Peterson Olefination and its stereochemical outcomes.

Diagram 2: Workflow of the Peterson Olefination reaction showing condition-dependent stereochemistry.

Applications of Disilane-Bridged Materials

The unique electronic and structural properties of disilane-bridged architectures make them suitable for advanced applications in material science [1]:

- Optoelectronic Materials: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to tunable HOMO levels and charge transport properties.

- Solid-State Emitters: Function as efficient multifunctional emitters in the solid state, with potential use in sensors and displays.

- Stimuli-Responsive Materials: Can be designed to change their photophysical properties in response to external stimuli like mechanical force (mechanochromism) or vapor.

- Chiral Materials: Certain chiral disilane-bridged structures can emit circularly polarized light (CPL), which is valuable for 3D displays and advanced photonic technologies.

- Non-Linear Optics (NLO): These compounds are investigated for NLO applications, which involve the interaction of light with matter to change the light's frequency.

Key Takeaways and Future Directions

Disilane-bridged architectures are a versatile class of molecular materials where the Si-Si bond is not merely an inert linker but an active electronic component. Their utility in fine-tuning material properties through σ-π conjugation makes them powerful building blocks for modern chemistry and materials science [1].

Future research will likely focus on designing more complex 3D architectures, integrating disilane units into polymeric systems, and further exploring their applications in biotechnology and pharmaceuticals, building on existing investigations of organosilicon compounds as pharmaceuticals and insecticides [2].

References

sigma-pi-conjugated hybrid architectures disilane units

Core Concepts of Disilane-Bridged Architectures

Table 1: Fundamental Characteristics of Si–Si Bonds [1]

| Feature | Description | Implication for Materials |

|---|---|---|

| Electronic Structure | High HOMO energy level, similar to C=C double bonds [1] | Enables σ–π conjugation with adjacent aromatic systems. |

| Bond Length | Approximately 2.64 Å [1] | Longer than C–C bonds, influencing molecular conformation. |

| Dissociation Energy | 220–300 kJ mol⁻¹ [1] | Lower than C–C bonds, offering potential sites for chemical modification. |

| Torsional Barrier | ~1.0 kcal mol⁻¹ [1] | High conformational flexibility around the Si–Si bond. |

| Key Phenomenon | Intramolecular σ-electron delocalization (σ-conjugation) [1] | Allows for fine-tuning of photophysical properties and electronic structure. |

The defining feature of disilane units is their ability to engage in σ–π conjugation. Although the Si–Si bond is structurally a single bond, its high-lying HOMO can electronically interact with the π-orbitals of connected aromatic groups (e.g., phenyl, naphthyl, anthryl) [1]. This interaction creates a hybrid electronic system that delocalizes electrons across the entire molecule, profoundly affecting its optical and electronic behavior [1].

The photophysical properties of these systems are highly dependent on molecular conformation, specifically the torsion angle between the Si–Si σ-bond and the plane of the aromatic ring (ω1) and the rotation around the Si–Si bond itself (ω2) [1]. An ω1 angle close to 90° is considered ideal for the most effective σ–π conjugation [1].

Synthesis and Structural Tuning

Table 2: Synthetic Methods for Disilane-Bridged Architectures [1]

| Method | Key Feature | Typical Yield & Selectivity | Functional Group Tolerance |

|---|---|---|---|

| Salt Elimination | Reaction of chlorosilane with Grignard or organolithium reagents. [1] | Satisfactory for symmetrical structures; lower yield/selectivity for unsymmetrical ones. [1] | Low; incompatible with nucleophilic functional groups. [1] |

| Pd-Catalyzed Si–C Coupling | Silylation of aryl halides with hydrodisilanes (e.g., using Pd(P(tBu)₃)₂ as catalyst). [1] | High yield without Si–Si bond cleavage. [1] | High; tolerates -CF₃, -NH₂, -OH, -CN, acetyl, and ester groups. [1] |

The two primary methods for constructing these molecules are salt elimination and transition-metal-catalyzed coupling [1]. The Pd-catalyzed method, pioneered by Yamanoi and Nishihara, is particularly valuable for constructing complex, functionalized architectures because it preserves the Si–Si bond under mild conditions and is compatible with a wide range of functional groups [1].

The following diagram illustrates the workflow for selecting a synthetic pathway based on the desired molecular structure, highlighting the key decision points between the two main methods.

Synthetic pathway selection for disilane-bridged molecules.

Conformation and Property Relationships

The photophysical properties of disilane-bridged chromophores are not intrinsic to the chemical structure alone but are highly dependent on the molecule's three-dimensional conformation [1]. Researchers can manipulate these properties by controlling the molecular geometry.

Table 3: Conformational Control and Its Effects on Model Disilanes [1]

| Compound | Structural Feature | Controlled Torsion Angles | Observed Photophysical Effect |

|---|---|---|---|

| cis-2 | Butyl chains enforcing a cis conformation. [1] | Specific ω1 and ω2. [1] | Baseline UV absorption. [1] |

| trans-3 | Butyl chains enforcing a trans conformation. [1] | Larger ω1 than cis-2. [1] | UV absorption redshifted by 4 nm vs. cis-2. [1] |

| 5 (C₆Cl₅) | Strong London dispersion forces from pentachlorophenyl groups. [1] | Locks ω2 in a syn conformation in gas and solid states. [1] | Intense intramolecular aryl-aryl interactions; affects solid-state packing. [1] |

The relationship between molecular conformation and electronic properties can be visualized as a logical flow, showing how structural design leads to specific conformational outcomes and final material properties.

Logical flow from molecular design to final properties via conformational control.

Promising Application Areas

The unique combination of properties in disilane-bridged σ–π-conjugated molecules makes them promising candidates for several advanced material applications [1]:

- Optoelectronic Materials: Their tunable HOMO/LUMO levels and efficient σ–π conjugation make them suitable for use in organic light-emitting diodes (OLEDs) and other organic electronic devices [1].

- Stimuli-Responsive Materials & Solid-State Emitters: The conformational flexibility of the disilane unit is crucial for forming soft crystalline materials that can change their photophysical properties in response to external stimuli like mechanical force or heat. This also aids in designing materials that emit efficiently in the solid state, avoiding aggregation-caused quenching [1].

- Chiral and Non-Linear Optical (NLO) Materials: These architectures have been applied in systems exhibiting circularly polarized luminescence (CPL) and possess properties useful for non-linear optics, which are critical for technologies like optical switching and frequency conversion [1].

- Biocompatible Materials: The inherent lipophilicity of silicon atoms can enhance a molecule's ability to cross cell membranes and increase its biocompatibility, suggesting potential for bio-imaging or therapeutic applications [1].

Experimental Protocol: Key Considerations

While the search results do not provide a step-by-step recipe, they outline the critical factors for designing a successful synthesis of disilane-bridged molecules [1]:

- Route Selection: For simple, symmetrical diaryldisilanes, the salt metathesis route using Grignard or lithium reagents is sufficient. For complex, unsymmetrical, or functionally diverse targets, the Pd-catalyzed silylation using a catalyst like Pd(P(tBu)₃)₂ is strongly recommended to preserve the Si–Si bond and achieve high fidelity [1].

- Handling and Characterization: Disilane compounds are generally thermally stable but can be susceptible to cleavage by strong nucleophiles or in the presence of certain transition metals. Standard purification techniques like chromatography and crystallization are applicable. Characterization should include NMR (

¹H,¹³C,²⁹Si) to confirm the Si–Si connectivity and UV-Vis/fluorescence spectroscopy to probe the σ–π conjugated system [1].

References

Application Notes: Benkeser Reaction for Bis(trichlorosilyl)methane

The Benkeser reaction is a reduction method using lithium or calcium metal in low molecular weight alkylamine solvents, related to the Birch reduction but often conducted at higher temperatures [1] [2]. One of its applications is the synthesis of organosilicon compounds.

Synthesis of Bis(trichlorosilyl)methane this compound is a valuable precursor in organosilicon chemistry, used in organic synthesis, material science, and surface modification [3]. It can be prepared via a Benkeser-type reaction.

Reaction Equation: ( \ce{CHCl3 + 2HSiCl3 -> CH2(SiCl3)2} ) [3] The reaction involves trichloromethane (chloroform) and trichlorosilane.

Role of the Benkeser Reaction: The provided sources indicate that this synthesis proceeds under conditions characteristic of the Benkeser reaction, which typically involves a lithium or calcium metal reductant in an amine solvent [1] [2]. The amine solvent and metal work together to generate the active reducing species.

The table below summarizes the key information for the target compound:

| Property | Description / Value |

|---|---|

| Product Name | This compound [3] |

| CAS Number | 4142-85-2 [3] |

| Molecular Formula | CH(_2)Cl(_6)Si(_2) [3] |

| Boiling Point | 179-180 °C [3] |

| Appearance | Colorless liquid [3] |

| Density | 1.545 g/mL at 25 °C [3] |

| Sensitivity | Moisture Sensitive [3] |

Experimental Protocol Overview

The following methodology is reconstructed from general Benkeser reaction principles and the specific reaction components mentioned for this synthesis. This is a conceptual protocol and must be validated in a laboratory setting.

1. Reaction Setup

- Environment: Conduct all operations in an inert atmosphere (e.g., nitrogen or argon glovebox) using standard Schlenk-line techniques.

- Solvent System: Use a dry, low molecular weight alkylamine as the solvent, such as ethylamine or a mixture of ethylamine and ethylenediamine [1] [2].

- Reagents: The reaction requires trichloromethane (CHCl(_3)) and trichlorosilane (HSiCl(_3)) in a 1:2 molar ratio [3].

- Reducing Agent: Use lithium (Li) or calcium (Ca) metal as the electron source [1] [2]. Lithium wire is commonly used.

2. Reaction Procedure

- In an inert environment, add the cut lithium wire or calcium metal pieces to the dry amine solvent in a reaction vessel equipped with a stir bar.

- Cool the mixture to a low temperature (e.g., 0°C to -78°C) depending on the reactivity, though Benkeser conditions can allow for higher temperatures than the Birch reduction [2].

- Slowly add a mixture of trichloromethane and trichlorosilane to the vigorously stirring metal-amine mixture.

- Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by an appropriate analytical method (e.g., GC-MS or NMR).

- After completion, carefully quench the reaction by slowly adding a cold, saturated ammonium chloride (NH(_4)Cl) solution.

3. Work-up and Purification

- Transfer the mixture to a separatory funnel. Separate the organic layer containing the product.

- Wash the organic layer multiple times with water to remove amine salts, followed by a brine wash.

- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

- Remove the volatile solvents under reduced pressure.

- Purify the crude product, this compound, by fractional distillation under vacuum, collecting the fraction boiling at 179-180°C [3].

Reaction Mechanism Workflow

The diagram below illustrates the proposed step-by-step mechanism for the formation of this compound, based on the general principles of the Benkeser reaction.

Critical Safety & Handling Notes

- Moisture Sensitivity: this compound is moisture sensitive [3]. Exposure to water will lead to hydrolysis, destroying the product and potentially producing hazardous hydrogen chloride (HCl) gas.

- Pyrophoric Reagents: Trichlorosilane is highly flammable and reactive. Lithium metal is pyrophoric and reacts violently with water. All handling must be conducted under a strict inert atmosphere.

- Cryogenic Liquids: If the reaction or work-up involves low temperatures, proper personal protective equipment (PPE) for handling cryogenic fluids (e.g., liquid nitrogen-cooled traps) is essential.

- Ventilation: Use all reagents in a well-ventilated fume hood to prevent exposure to toxic or corrosive vapors.

Key Considerations for Researchers

- Solvent Choice: The choice of amine solvent (e.g., ethylamine vs. methylamine) and the use of co-solvents like ethylenediamine can significantly impact reaction rate and yield [1] [2].

- Metal Form: The surface area of the metal reductant is critical. Finely cut lithium wire or dispersions can enhance reaction efficiency. A recent advance in mechanochemistry, using ball milling to activate lithium in air, could offer a safer, solvent-free alternative for generating organolithium precursors, though its application to this specific synthesis is not yet documented [4].

- Stoichiometry: Precise control of the molar ratio of trichloromethane to trichlorosilane (1:2) is necessary to minimize byproducts and ensure a high yield of the desired product [3].

- Analysis: Confirm the identity and purity of the final product using techniques such as (^1)H NMR, (^{13})C NMR, (^{29})Si NMR, and mass spectrometry.

References

phosphine-catalyzed silicon-carbon coupling protocol

Phosphine Catalysis in Organic Synthesis

Phosphines are primarily employed as catalysts in organic synthesis for the formation of carbon-carbon bonds. The table below summarizes the key contexts in which phosphine catalysis is applied, as found in the recent literature.

| Reaction Type | Role of Phosphine Catalyst | Key Features |

|---|---|---|

| Allene Coupling Reactions [1] | Nucleophile that forms a zwitterionic intermediate with the allene, enabling subsequent cycloaddition and C–C bond formation. | Versatile for constructing complex cyclic structures; involves regioselectivity and diastereoselectivity. |

| Palladium-Catalyzed Cross-Couplings [2] | Ligand that coordinates to palladium, stabilizing the active Pd(0) species and influencing reactivity and selectivity. | Critical for industrial C–C bond formation (e.g., Suzuki, Heck reactions); in situ reduction of Pd(II) to Pd(0) is a key step. |

| C–F Bond Activation [3] | Acts as a main-group catalyst itself, undergoing oxidative addition and reductive elimination cycles without a transition metal. | Emerging, metal-free methodology for defluorination; uses inexpensive, commercially available trialkylphosphines. |

Insights for Developing a Si–C Coupling Protocol

While a direct protocol doesn't appear to exist, the established principles of phosphine catalysis provide a starting point for research. Your investigation could focus on two potential pathways:

- Exploration of Novel Reactivity: The discovery that simple phosphines can catalyze C–F bond activation suggests that other challenging bond formations, including certain Si–C couplings, might be possible [3]. This is a promising area for fundamental research.

- Adaptation of Palladium Systems: Given the maturity of Pd-catalyzed Si–C coupling (e.g., the Hiyama-Denmark reaction), your efforts might be more efficiently spent optimizing such systems. A critical factor is controlling the in situ reduction of the Pd(II) pre-catalyst to the active Pd(0) species in the presence of the phosphine ligand [2].

Proposed Workflow for Reaction Development

The following diagram outlines a logical, phase-based workflow you could adopt to explore the development of a phosphine-catalyzed Si–C coupling reaction, based on standard practices in methodology development.

Where to Look Next

To advance your research, I suggest the following concrete steps:

- Conduct a Deeper Literature Search: Perform a comprehensive search on specialized scientific databases (e.g., SciFinder, Reaxys) using broader terms like "phosphine catalysis," "silylation," and "main-group catalysis," in addition to the specific coupling you need.

- Consult Recent Reviews: Look for recent review articles on the expansion of phosphine catalysis beyond traditional C–C bond formation. These can provide excellent overviews and identify emerging trends.

- Explore Related Metal-Catalyzed Systems: Given the current lack of a direct phosphine-catalyzed method, investigating well-established palladium-catalyzed silylation or the Hiyama-Denmark coupling might be a more practical immediate solution for your synthetic goals.

References

silylation of polychloromethanes with trichlorosilane

Trichlorosilane: Key Information for Researchers

Although direct protocols are unavailable, the gathered data on trichlorosilane is crucial for any experimental design. The table below summarizes its core characteristics and safety data.

| Property | Description |

|---|---|

| Chemical Formula | HCl₃Si [1] |

| IUPAC Name | Trichlorosilane [1] |

| Appearance | Colourless, volatile liquid [1] |

| Boiling Point | 31.8 °C (89.2 °F; 304.9 K) [1] |

| Major Application | Principal precursor to ultrapure silicon for the semiconductor industry [1] |

| Reactivity | Highly reactive; rapidly decomposes in water to produce siloxane polymer and hydrochloric acid [1] |

| Hazards | Highly flammable, reacts violently with water, may cause severe burns [1] |

| Safety Notes | Handle under inert gas; neutralization of spills may require sodium hydroxide or sodium bicarbonate [1] |

Research Pathways and Alternative Contexts

To guide your research, here are some promising research avenues and contexts where trichlorosilane is commonly used, which may provide a starting point for developing your own protocols.

- Explore Related Silanization Techniques: The principle of using trichlorosilane to modify surfaces is well-established in silanization. This process covalently binds silicon-based molecules to hydroxyl-rich surfaces (e.g., glass, metal oxides) to introduce new functional groups [2]. Optimization of such reactions often involves careful control of silane concentration and reaction time to prevent the formation of thick, polymerized networks [2].

- Investigate Hydrosilylation Applications: Trichlorosilane is a known precursor in hydrosilylation reactions, where it adds across unsaturated bonds like alkenes (e.g., RCH=CH₂ + HSiCl₃ → RCH₂CH₂SiCl₃) [1]. The products of such reactions, including organosilicon compounds like octadecyltrichlorosilane, are widely used to form self-assembled monolayers in surface science and nanotechnology [1].

- Review Use in Organic Synthesis: Trichlorosilane can be employed as a reagent in organic synthesis. One documented two-step reaction involves the conversion of benzoic acids to toluene derivatives, where the carboxylic acid is first transformed into a trichlosilylbenzyl compound [1].

Proposed Experimental Workflow for Method Development

Based on the general information available, here is a logical workflow you could adapt to develop a specific silylation protocol. The diagram below outlines the key stages, from safety preparation to purification.

References

Documented Precursors and Synthesis Methods for Silicon Carbide

Although direct information on bis(trichlorosilyl)methane is unavailable, other organosilicon precursors are well-established for producing silicon carbide, primarily through Chemical Vapor Deposition (CVD) and polymer-derived ceramic routes.

The table below summarizes two common precursors and their documented applications:

| Precursor Name | Chemical Formula | Application Method | Key Findings & Parameters | Source |

|---|---|---|---|---|

| Methyltrichlorosilane (MTS) | CH₃SiCl₃ | CVD in Horizontal Hot-Wall Reactor | SiC epitaxial growth; optimal parameters studied via numerical simulation: substrate temperature, MTS/H₂ ratio, total gas flow rate. [1] | |

| Methyltrichlorosilane (MTS) | CH₃SiCl₃ | Laser Chemical Vapor Deposition (LCVD) | Grown on graphite/silicon substrates; thermodynamic calculations performed for C-H-Si-Cl system. [2] | |

| Hexamethyldisilane (HMDS) | C₆H₁₈Si₂ | Fluidized Bed Chemical Vapor Deposition | Halogen-free alternative; β-SiC phase obtained at lower temp (~1000°C); process produces dense/porous layers. [3] |

Generalized Experimental Workflow for SiC CVD

Based on the methodologies for similar precursors like MTS, the following workflow outlines the general steps for depositing a silicon carbide coating or layer via CVD. You can adapt this framework for this compound.

Key Protocol Considerations from Literature

- Temperature Control: The substrate temperature is a critical parameter. For MTS, high substrate temperatures significantly increase the consumption rate of the precursor, affecting growth efficiency. [1] For halogen-free precursors like HMDS, the optimal temperature can be lower (e.g., 1000°C). [3]

- Gas Phase Composition: The ratio of precursor to hydrogen ( [1]) and the use of carrier/diluent gases like argon ( [3]) are crucial for controlling the gas-phase reactions and the properties of the deposited SiC.

- Safety and Reactor Choice: Methyltrichlorosilane is highly flammable and reacts with water to release hydrochloric acid (HCl). [4] While the hazards of this compound are not specified, it shares reactive chlorine groups, suggesting that similar stringent safety protocols for handling, sealing, and effluent scrubbing are essential.

Suggested Path Forward for Your Research

Given the lack of specific data for this compound, I suggest the following steps to develop your application notes:

- Consult Specialized Literature: Perform a deep search in specialized chemistry and materials science databases (e.g., SciFinder, Reaxys) for journal articles dealing specifically with this compound.

- Review Patent Literature: Patents can be a valuable source of detailed, practical synthetic protocols.

- Supplier Documentation: Contact chemical suppliers that list this compound in their catalog, as they often provide handling information and may have technical notes available.

- Adapt from Analogues: Use the parameters for MTS and HMDS as a starting point for designing initial experiments, adjusting for the different stoichiometry and structure of your precursor.

References

- 1. Numerical Simulation of Gas Phase Reaction for Epitaxial... | CoLab [colab.ws]

- 2. Using Laser Chemical Vapor Deposition Silicon Carbide Growth [repositories.lib.utexas.edu]

- 3. of Preparation Coating Layer by... | Scientific.Net Silicon Carbide [scientific.net]

- 4. Methyltrichlorosilane - Wikipedia [en.m.wikipedia.org]

molecular layer deposition MLD using bis(trichlorosilyl)methane

Molecular Layer Deposition (MLD) Overview

Molecular Layer Deposition is a vapor-phase technique for depositing organic or organic-inorganic hybrid thin films. It operates in a sequential, self-limiting manner, similar to Atomic Layer Deposition, allowing for precise thickness control and excellent conformality on complex 3D structures [1] [2].

A typical MLD cycle consists of four repeated steps [2]:

- Precursor A Pulse: The first precursor is introduced into the reactor and chemisorbs onto the substrate surface until all reactive sites are saturated.

- Purge: An inert gas purges the reactor to remove any unreacted precursor and by-products.

- Precursor B Pulse: The second precursor is introduced, which reacts with the functional groups from Precursor A, forming a molecular layer.

- Purge: A second purge removes excess precursor and reaction by-products.

Repeating this cycle builds the film layer-by-layer. The key is that each reaction is self-limiting, ensuring precise film growth per cycle (GPC) [1].

Generic MLD Protocol Template

The following workflow outlines the core stages of an MLD process. You can use this as a template for developing a specific protocol for bis(trichlorosilyl)methane.

Based on the workflow above, here is a detailed breakdown of the protocol stages and key parameters to define.

1. Pre-Deposition Setup

- Substrate Preparation: Clean substrate to ensure a uniform surface. Hydroxyl groups are often crucial as initial reactive sites [3].

- Reactor Setup: Use a reactor capable of precise temperature control and sequential precursor delivery. For particles, a Fluidized Bed Reactor is recommended [3].

- Precursor Handling: this compound is likely moisture-sensitive. Use standard Schlenk-line or glovebox techniques for handling and loading.

2. MLD Process Parameters This table outlines the critical parameters you need to define for a complete protocol. Specific values for this compound must be determined experimentally or sourced from literature.

| Parameter | Description & Considerations |

|---|---|

| Reactor Temperature | Determine the MLD window (temperature range with constant GPC). Low temperatures risk precursor condensation; high temperatures cause decomposition [1]. |

| Precursor Temperatures | Heated bubblers to generate sufficient vapor pressure. Avoid temperatures that cause thermal decomposition [3]. |

| Pulse Duration | Time for each precursor exposure. Must be long enough for surface saturation. Requires saturation studies [1]. |

| Purge Duration | Critical for removing excess precursor and by-products. Prevents CVD-like growth. Must be optimized [1]. |

| Carrier Gas & Flow | High-purity inert gas. Flow rate must ensure proper precursor delivery and purging, especially in fluidized beds [3]. |

3. Post-Deposition & Characterization

- Cooling: Cool the reactor under inert gas purge.

- Film Characterization: Use techniques like Spectroscopic Ellipsometry (thickness), FTIR (chemical composition) [3], and XPS (elemental analysis).

Key Quantitative Considerations for MLD

When developing your process, you will need to measure and track the following quantitative aspects:

| Concept | Description & Impact on Process |

|---|---|

| Growth Per Cycle | Average thickness increase per MLD cycle (Å/cycle or nm/cycle). Lower-than-expected GPC is common due to steric hindrance or molecule tilting [1]. |

| Saturation Curve | Plot of GPC vs. precursor pulse time. Used to determine the minimum pulse time for saturated growth [1]. |

| MLD Window | Temperature range where GPC is constant. Ideal for reproducible processes [2]. |

Common Experimental Challenges & Solutions

MLD processes often face specific non-idealities. The table below lists common issues and potential mitigation strategies.

| Challenge | Potential Cause | Mitigation Strategies |

|---|---|---|

| Low Growth Rate | Steric hindrance from bulky precursors, low vapor pressure, or molecule tilting [1]. | Use precursors with rigid backbones, increase precursor temperature (if stable), or employ ternary reaction sequences [2]. |

| Substrate Inhibition | Initial surface reacts slower than the growing film, leading to slower startup growth [1]. | Use substrate priming layers or different surface functionalization. |

| Precursor Condensation/Decomposition | Operating outside the MLD window [1]. | Carefully determine the optimal deposition temperature range (MLD window). |

| Poor Conformality | Non-self-limiting reactions or short purge times causing gas-phase reactions (CVD) [1]. | Ensure pulse/purge times are sufficient for proper surface saturation and by-product removal. |

| Agglomeration | Especially problematic for particle coatings in fluidized beds [3]. | Use mechanical vibration or micro-jets to break up agglomerates during deposition [3]. |

References

Comprehensive Application Notes and Protocols: Sol-Gel Process for Hybrid Organic-Inorganic Polymers

Introduction and Basic Principles

The sol-gel process represents a versatile wet chemical approach for fabricating hybrid organic-inorganic polymers with tailored properties. This method involves the transformation of molecular precursors into a colloidal solution (sol) that gradually evolves into a networked structure (gel) through hydrolysis and condensation reactions. The fundamental chemistry revolves around the conversion of metal alkoxide precursors (e.g., tetraethyl orthosilicate/TEOS, titanium isopropoxide) into metal oxide networks under mild conditions, typically at room temperature or with mild heating. The explosion of research activity in this field over recent decades has yielded significant advances in both fundamental understanding and practical applications of these hybrid materials, which combine the advantageous properties of both organic and inorganic components. [1] [2]

Hybrid organic-inorganic materials prepared via sol-gel routes are broadly classified into two categories based on the nature of interaction between components. Class I hybrids incorporate organic components embedded within inorganic matrices through weak interactions (van der Waals, hydrogen bonding, or ionic bonds), while Class II hybrids feature strong covalent or iono-covalent bonds between organic and inorganic phases. This covalent bonding in Class II hybrids typically results from using organically-modified precursors (e.g., 3-glycidyloxypropyl trimethoxysilane/GPTMS, 3-aminopropyltriethoxysilane/APTES) where organic functional groups are directly bonded to silicon atoms. The sol-gel approach enables fine control over material composition and structure at the nanoscale level, yielding products with superior homogeneity and purity compared to traditional solid-state processes. [3] [4]

The unique advantage of sol-gel processing lies in its ability to produce materials with precisely controlled porosity, high specific surface area, and tunable functionality under mild chemical conditions. This makes it particularly suitable for incorporating thermolabile biological molecules and drug compounds that would degrade under high-temperature processing conditions. Furthermore, the ability to fine-tune reaction parameters (pH, temperature, precursor concentration, catalyst) allows researchers to engineer materials with specific structural characteristics and performance properties for targeted applications ranging from drug delivery to corrosion protection. [3] [5]

Synthesis Protocols and Methodologies

General Sol-Gel Process Workflow

The sol-gel synthesis of hybrid organic-inorganic materials follows a systematic sequence of chemical reactions and processing steps. The process begins with precursor selection and preparation, typically involving metal alkoxides (e.g., tetraethyl orthosilicate/TEOS, titanium isopropoxide) or metal salts dissolved in a suitable solvent (commonly ethanol or isopropanol). The subsequent hydrolysis step involves reaction with water, which replaces alkoxide groups (OR) with hydroxyl groups (OH). This is followed by condensation reactions where hydroxyl groups from different molecules combine to form metal-oxygen-metal bonds (M-O-M) with the elimination of water or alcohol. As these condensation reactions proceed, the molecular weight increases, eventually forming a three-dimensional network that transitions from a colloidal sol to a solid gel. [2] [6]

The gelation process is highly dependent on several critical parameters including precursor concentration, water-to-precursor ratio, catalyst type and concentration (acid or base), reaction temperature, and pH conditions. Acidic conditions (pH < 7) generally produce more weakly branched, linear polymers that yield porous xerogels after drying, while basic conditions (pH > 7) favor the formation of highly branched, colloidal particles that result in denser materials. Following gelation, the material undergoes an aging process that strengthens the network through further condensation and structural reorganization, followed by drying to remove the liquid phase. The final thermal treatment (firing or sintering) determines the ultimate material properties, with hybrid organic-inorganic materials requiring significantly lower temperatures (often below 150°C) compared to purely inorganic materials (400-1500°C). [2] [7] [5]

Figure 1: Comprehensive workflow of the sol-gel process for hybrid organic-inorganic materials, illustrating key chemical reactions and transformation stages from molecular precursors to final solid materials. The process involves sequential hydrolysis, condensation, gelation, aging, drying, and thermal treatment steps, with critical parameters influencing each transition.

Specific Protocol: Corrosion-Resistant Hybrid Coating

A detailed protocol for synthesizing epoxy-silica hybrid coatings for corrosion protection of 304 stainless steel demonstrates the practical application of sol-gel methodology. Begin by preparing the inorganic precursor solution: mix 1 mol tetraethyl orthosilicate (TEOS) with 3.84 mol ethanol and 0.5 mol water. Stir this mixture at room temperature for 30 minutes at 1000 rpm, then add 20 µL hydrochloric acid (HCl, 37%) dropwise to catalyze the reactions. Continue stirring at 60°C for 24 hours until a transparent solution forms, then remove the solvent at 50°C under vacuum to obtain prehydrolyzed TEOS (HTEOS). [4]

For the hybrid coating formulation, combine HTEOS (as inorganic phase), 3-aminopropyltriethoxysilane (APTES as curing agent), and commercial epoxy resin (KER 828 as organic part) in weight ratios of 1:1:1 (HTEOS:APTES:Epoxy). Mix the components thoroughly and apply to properly cleaned 304 stainless steel substrates using spin coating techniques. Cure the coated substrates initially at 80°C for 1 hour, followed by post-curing at 120°C for 2 hours to achieve complete crosslinking. For enhanced barrier properties, incorporate SiO₂ nanoparticles (1% by weight) into the optimal coating formulation (1:1:1 ratio) to create a nanocomposite hybrid coating with superior corrosion resistance. [4]

Critical parameters for successful implementation include maintaining strict control over relative humidity (40-50%) during coating application, ensuring complete substrate cleaning through sequential ultrasonic treatment in acetone and ethanol, and controlling the spin coating speed (typically 2000-3000 rpm) to achieve uniform thickness. The resulting hybrid coatings exhibit excellent adhesion to metal substrates (pull-off strength > 5 MPa), high thermal stability (decomposition temperature > 300°C), and significantly enhanced corrosion resistance (charge transfer resistance > 150,000 Ω·cm² after 1 month in 3.5% NaCl solution). [4]

Specific Protocol: Biomedical Hybrid for Drug Delivery

For biomedical applications such as drug delivery systems, a typical protocol involves creating bioactive glass-polymer hybrids. Start with preparing the inorganic phase by hydrolyzing tetraethyl orthosilicate (TEOS) in ethanol with 0.1M HCl catalyst (molar ratio TEOS:EtOH:H₂O:HCl = 1:8:4:0.01) under continuous stirring for 1 hour at room temperature. Simultaneously, prepare the organic polymer solution by dissolving chitosan (2% w/v) in dilute acetic acid solution (1% v/v). Gradually add the TEOS sol to the chitosan solution under vigorous stirring, maintaining the weight ratio of organic:inorganic phases at 60:40. Continue stirring for 24 hours to ensure complete mixing and partial condensation. [3]

To incorporate therapeutic agents, add the drug compound (e.g., antibiotic, anti-inflammatory, or anticancer drug) to the hybrid sol at this stage, using concentration ranges appropriate for the specific application (typically 1-10% w/w relative to solid content). For nanoparticle formation, use spray drying or emulsion techniques to create particles with controlled size distribution (100-500 nm). Age the resulting gel at 4°C for 24 hours, then dry under ambient conditions for 72 hours followed by vacuum drying at 40°C for 24 hours. Perform final conditioning through mild thermal treatment at 60°C for 2 hours to stabilize the hybrid network without degrading the incorporated drug. [3]

Key considerations for biomedical applications include maintaining sterile conditions throughout the process, using biocompatible precursors exclusively, and controlling the mesoporosity (2-50 nm pore size) to modulate drug release profiles. The resulting hybrids exhibit enhanced bioactivity through the formation of a hydroxyapatite surface layer when in contact with physiological fluids, which promotes integration with bone tissue for orthopedic applications. The drug release kinetics can be tailored by adjusting the crosslink density and organic-inorganic ratio, with typical release profiles extending from several days to weeks depending on the specific formulation. [3]

Material Formulations and Compositions

Organic-Inorganic Hybrid Systems

Table 1: Comparison of different organic-inorganic hybrid systems prepared via sol-gel process, their compositions, properties, and applications.

| Hybrid System | Composition | Key Properties | Applications | References |

|---|---|---|---|---|

| Epoxy-Silica | TEOS, APTES, Epoxy resin (1:1:1 wt%) | High corrosion resistance, thermal stability, adhesion strength > 5 MPa | Corrosion protection coatings | [4] |

| Chitosan-Silica | TEOS, Chitosan (40:60 wt%) | Biocompatible, bioactive, porous structure (100-500 μm) | Bone tissue engineering, drug delivery | [3] |

| Zirconia-PEG | ZrO₂, PEG, Eu³⁺ (4.5 wt%), ZnS (2-3.5 wt%) | Amorphous nanocrystals (12 nm), luminescent | Optical devices, sensors | [3] |

| Silica-Starch | TEOS, Starch, PEO or Calcium alginate | Biodegradable, matrix structure | Biomedical scaffolds | [3] |

| PU-HBNPSi | Polyurethane, modified silica | Homogeneous structure, flame retardant | Flame retardant materials | [3] |

| HMSs | Hollow mesoporous silica | Spherical particles (400-421 nm), pore 2.8-3.9 nm | Cu²⁺ adsorption, drug carrier | [3] |

Effect of Composition on Material Properties

The properties of sol-gel derived hybrid materials can be precisely tuned by varying the organic-inorganic ratio, which directly influences mechanical strength, flexibility, and functionality. Research has demonstrated that a balanced composition (1:1 ratio of organic to inorganic components) typically yields optimal performance characteristics. For corrosion-resistant epoxy-silica hybrids, the 1:1:1 formulation (HTEOS:APTES:Epoxy) exhibited the highest corrosion resistance, attributed to the formation of a dense, homogeneous Si-O-Si network with minimal defects. Increasing the epoxy content beyond this optimal ratio (1:1:1.2) resulted in reduced barrier properties due to decreased inorganic network connectivity. [4]

The molecular structure of precursors significantly impacts the final material properties. Organically-modified alkoxysilanes (e.g., GPTMS, APTES, MTMS) serve as molecular bridges between organic and inorganic domains, facilitating the formation of Class II hybrids with covalent bonding. The organic substituents (epoxy, amino, methyl, phenyl groups) impart specific functionalities such as improved flexibility (epoxy), increased hydrophobicity (methyl, phenyl), or sites for further chemical modification (amino, epoxy). For specialized applications, fluorinated alkoxysilanes (e.g., PFOTES) can be incorporated to enhance hydrophobicity and surface properties. The incorporation of functional nanoparticles (SiO₂, CeO₂, ZnS) into hybrid matrices further extends property tuning, enhancing mechanical strength, barrier properties, or adding specific functionalities like luminescence or photocatalytic activity. [3] [4]

Table 2: Influence of processing parameters on material properties in sol-gel derived hybrids.

| Processing Parameter | Effect on Material Properties | Optimal Conditions | Characterization Techniques |

|---|

| pH Condition | Acidic: linear polymers, porous structures Basic: colloidal particles, dense structures | pH 1-2 (acidic) for controlled porosity pH 8-10 (basic) for dense films | FTIR, NMR, BET surface area | | Water-to-Precursor Ratio | Low ratio: incomplete hydrolysis, organic retention High ratio: complete hydrolysis, denser inorganic network | R = 2-4 (complete hydrolysis) | TGA, FTIR, Solid-state NMR | | Aging Conditions | Longer aging: higher crosslink density, smaller pores Temperature affects reorganization rates | 25-60°C for 24-72 hours | Mechanical testing, Porosimetry | | Drying Method | Ambient: xerogels (porous) Supercritical: aerogels (highly porous) | 25-100°C (xerogel) Supercritical CO₂ (aerogel) | SEM, TEM, Surface area analysis | | Thermal Treatment | Low temperature: organic retention High temperature: complete inorganic structure | 60-150°C (hybrids) 400-800°C (ceramics) | TGA-DSC, XRD, FTIR |

Characterization Techniques for Hybrid Materials

Comprehensive characterization of sol-gel derived hybrid materials requires a multifaceted approach to elucidate structural, chemical, and functional properties. Fourier Transform Infrared (FTIR) Spectroscopy provides essential information about chemical bonding, particularly the formation of Si-O-Si networks (absorption bands at 1000-1100 cm⁻¹), Si-OH groups (~950 cm⁻¹), and organic functional groups, while also monitoring the completion of condensation reactions. Thermal analysis (TGA, DTA, DSC) reveals the thermal stability, composition, and decomposition behavior of hybrids, with weight loss events indicating the removal of solvents (25-150°C), combustion of organic components (200-500°C), and further condensation of silanol groups. [1] [3] [4]

Microstructural analysis employs Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to examine surface morphology, homogeneity, phase distribution, and nanoparticle incorporation at micro- to nanoscale resolution. These techniques are particularly valuable for assessing pore structure, crack formation, and inorganic domain distribution within the organic matrix. Surface analysis techniques including water contact angle measurements provide information on hydrophilicity/hydrophobicity, while atomic force microscopy (AFM) yields topographical details and surface roughness parameters critical for applications such as coatings and biomedical implants. [3] [4]

For functional assessment, electrochemical techniques (Electrochemical Impedance Spectroscopy/EIS, Potentiodynamic Polarization) quantitatively evaluate corrosion protection performance of hybrid coatings by measuring charge transfer resistance (Rct), corrosion potential (Ecorr), and corrosion current density (icorr). Bioactivity assessment involves in vitro tests in simulated body fluid (SBF) to monitor the formation of hydroxyapatite layers on surfaces, while drug release studies utilize UV-Vis spectroscopy or HPLC to quantify release kinetics from hybrid carriers. Additional specialized characterization includes solid-state NMR for structural elucidation, XRD for crystallinity assessment, and porosimetry for surface area and pore size distribution measurements. [3] [4]

Applications of Hybrid Organic-Inorganic Materials

Biomedical Applications

Sol-gel derived hybrid materials have found extensive applications in the biomedical field due to their tunable properties and biocompatibility. Bioactive glasses and ceramic-polymer hybrids are employed in bone tissue engineering, where they form a hydroxyapatite surface layer analogous to the mineral phase of bones, facilitating direct bonding with living bone tissue. The sol-gel approach offers significant advantages for creating bioactive materials with enhanced bioactivity compared to melt-derived glasses of similar composition, attributed to their higher specific surface area and abundant surface silanol groups that promote hydroxyapatite nucleation. These materials are successfully used in orthopedic applications such as hip and knee prostheses, dental implants, and bone repair scaffolds. [3]

Drug delivery systems represent another significant application, where hybrid materials serve as carriers for controlled release of therapeutic agents including antibiotics, anti-inflammatory drugs, and anticancer compounds. The porous structure of sol-gel derived hybrids can be tailored to achieve specific release profiles, from burst release to sustained release over extended periods. Nanoparticles prepared via sol-gel methods are particularly valuable for cancer therapy, as their size (typically 100-200 nm) enables enhanced permeability and retention in tumor tissues, improving therapeutic efficacy while reducing systemic side effects. Additional biomedical applications include biosensors utilizing enzyme-containing hybrids, antibacterial coatings incorporating silver or antibiotic compounds, and wound healing materials with controlled release of growth factors or antimicrobial agents. [3]

Protective and Functional Coatings

Hybrid organic-inorganic coatings provide exceptional corrosion protection for metallic substrates, combining the barrier properties of ceramic coatings with the flexibility and thickness of polymer coatings. These materials form a physical barrier against corrosive species while maintaining strong adhesion to metal substrates through covalent bonding with surface hydroxyl groups. The incorporation of corrosion inhibitors (e.g., cerium ions, caffeine) further enhances protection through active corrosion inhibition mechanisms. The sol-gel process enables the deposition of uniform, defect-free coatings on complex geometries using conventional application techniques such as dip-coating, spin-coating, and spray-coating, making them suitable for industrial-scale applications. [7] [4]

Functional coatings with specialized surface properties represent another growing application area. Superhydrophobic coatings inspired by the lotus leaf effect combine appropriate surface roughness with low surface energy chemistry to achieve water contact angles >150°, enabling self-cleaning, anti-icing, and anti-fouling properties. Anti-reflective coatings with controlled refractive index, typically achieved through multilayer designs or graded porosity, enhance light transmission in optical components, display panels, and photovoltaic cells. Photocatalytic coatings incorporating TiO₂ or ZnO nanoparticles exhibit self-cleaning and air-purifying properties under UV illumination, while antimicrobial coatings containing silver, copper, or zinc ions inhibit microbial growth on surfaces. The versatility of sol-gel chemistry allows precise tuning of these functional properties through selection of appropriate precursors and processing conditions. [7]

Optical and Electronic Applications

The optical transparency and tunable refractive index of sol-gel derived hybrids make them ideal materials for optical applications. Planar waveguides, photonic crystals, and luminescent materials doped with rare-earth ions (e.g., Eu³⁺, Tb³⁺) benefit from the homogeneous distribution of active components achievable through sol-gel processing. Nonlinear optical materials with high second- or third-order nonlinear susceptibility have been developed using chromophore-containing hybrids for applications in optical switching and frequency conversion. The ability to process these materials as thin films, bulks, or fibers further expands their implementation in integrated optical devices. [1] [3]

In electronics, hybrid materials serve as dielectric layers in capacitors and transistors, encapsulants for electronic components, and functional layers in sensors. The combination of electrical insulation, thermal stability, and mechanical flexibility makes them particularly suitable for flexible electronics and emerging wearable technologies. Energy-related applications include sol-gel derived materials for lithium-ion battery electrodes, supercapacitors, fuel cell components, and solar cells, where their controlled porosity and high surface area enhance performance. The low processing temperatures of sol-gel methods compared to conventional ceramic processing enable direct deposition on temperature-sensitive substrates, expanding their compatibility with various device architectures. [1]

Experimental Protocols

Protocol 1: Standard Coating Preparation and Application

Objective: To prepare and apply a corrosion-resistant epoxy-silica hybrid coating on 304 stainless steel substrates. [4]

Materials:

- Tetraethyl orthosilicate (TEOS, ≥99%)

- 3-aminopropyltriethoxysilane (APTES, ≥98%)

- Epoxy resin (KER 828 or equivalent)

- Ethanol (anhydrous, ≥96%)

- Hydrochloric acid (HCl, 37%)

- Deionized water

- 304 stainless steel substrates (20 × 20 × 2 mm)

Equipment:

- Round-bottom flask with condenser

- Magnetic stirrer with heating

- Vacuum oven

- Spin coater

- Ultrasonic cleaner

- Analytical balance

- pH meter

Procedure:

Substrate Preparation:

- Clean stainless steel substrates ultrasonically in acetone for 15 minutes

- Rinse with ethanol and dry under nitrogen stream

- Store in desiccator until use

Prehydrolyzed TEOS (HTEOS) Preparation:

- Mix 1 mol TEOS, 3.84 mol ethanol, and 0.5 mol water in round-bottom flask

- Stir at room temperature for 30 minutes at 1000 rpm

- Add 20 µL HCl dropwise to catalyze reactions

- Heat to 60°C with continuous stirring for 24 hours

- Remove solvent at 50°C under vacuum to obtain HTEOS

Hybrid Coating Formulation:

- Combine HTEOS, APTES, and epoxy resin in 1:1:1 weight ratio

- Mix thoroughly until homogeneous solution is obtained

- Age the sol for 2 hours at room temperature before application

Coating Application:

- Apply hybrid sol to substrates via spin coating at 3000 rpm for 30 seconds

- Pre-cure at 80°C for 1 hour in convection oven

- Post-cure at 120°C for 2 hours to complete crosslinking

Characterization:

- Measure coating thickness by profilometry

- Assess adhesion via pull-off test (ASTM D4541)

- Evaluate corrosion resistance by EIS in 3.5% NaCl solution

Troubleshooting:

- If cracking occurs, reduce heating rate during curing

- For inhomogeneous coatings, filter sol through 0.45 µm filter before application

- If adhesion is poor, increase APTES content or optimize substrate pretreatment

Protocol 2: Drug-Loaded Hybrid Nanoparticles for Biomedical Applications

Objective: To prepare drug-loaded silica-chitosan hybrid nanoparticles for controlled drug delivery. [3]

Materials:

- Tetraethyl orthosilicate (TEOS, ≥99%)

- Chitosan (medium molecular weight)

- Acetic acid (glacial)

- Ethanol (anhydrous)

- Drug compound (e.g., antibiotic, anticancer agent)

- Deionized water

Equipment:

- Jacketed reactor with mechanical stirrer

- pH meter and controller

- Spray dryer or ultrasonic atomizer

- Centrifuge

- Freeze dryer

- Dynamic light scattering instrument

Procedure:

Chitosan Solution Preparation:

- Dissolve chitosan (2% w/v) in acetic acid solution (1% v/v)

- Stir until complete dissolution (approximately 4-6 hours)

- Adjust pH to 5.0 using NaOH solution

TEOS Hydrolysis:

- Mix TEOS with ethanol in 1:8 molar ratio

- Add acidic water (0.1M HCl, TEOS:H₂O = 1:4 molar ratio)

- Stir for 1 hour at room temperature to pre-hydrolyze

Hybrid Sol Preparation:

- Slowly add TEOS sol to chitosan solution with vigorous stirring

- Maintain organic:inorganic ratio at 60:40 by weight

- Continue stirring for 24 hours at room temperature

Drug Incorporation:

- Dissolve drug in minimal suitable solvent

- Add to hybrid sol under gentle stirring

- Use drug loading of 1-10% w/w relative to solid content

Nanoparticle Formation:

- Option A: Spray drying at inlet temperature 120°C, outlet temperature 70°C

- Option B: Ultrasonic atomization into liquid nitrogen followed by freeze-drying

- Collect nanoparticles and store in desiccator

Characterization:

- Determine particle size distribution by dynamic light scattering

- Analyze surface morphology by SEM

- Evaluate drug loading efficiency by HPLC or UV-Vis

- Assess in vitro drug release in phosphate buffer (pH 7.4)

Troubleshooting:

- If particle aggregation occurs, optimize stirring rate during sol preparation

- For low drug loading, increase initial drug concentration or modify incorporation method

- If premature drug release occurs, adjust crosslinking density or organic-inorganic ratio

Figure 2: Experimental workflow for sol-gel hybrid coating preparation, highlighting critical steps from substrate preparation through characterization, with key parameters and quality control checkpoints that ensure reproducible results.

Conclusion and Future Perspectives

Sol-gel derived hybrid organic-inorganic materials represent a versatile class of functional materials with tailored properties for diverse applications. The sol-gel process offers unique advantages including mild synthesis conditions, compositional flexibility, and precise control over structure at the nanoscale level. These materials successfully combine the beneficial properties of organic polymers (flexibility, functionality, processability) with those of inorganic ceramics (hardness, thermal stability, chemical resistance), enabling innovative solutions in fields ranging from biomedical engineering to corrosion protection. [1] [3]

Future developments in sol-gel hybrid materials will likely focus on multifunctional systems that combine several properties in a single material, such as coatings with integrated sensing and self-healing capabilities, or biomedical implants with combined structural support and controlled drug delivery functions. Bioinspired approaches will continue to influence material design, with increasing sophistication in mimicking complex natural structures like the lotus leaf (superhydrophobicity) or nacre (mechanical toughness). The integration of advanced characterization techniques including in situ monitoring of sol-gel reactions will provide deeper understanding of structure-property relationships, enabling more rational design of materials with predictive performance. [7]

As sustainability concerns grow, research will increasingly focus on green chemistry principles in sol-gel processing, including the use of bio-based precursors, water-based solvents, and energy-efficient processing routes. The development of standardized protocols and quality control methods will facilitate broader industrial adoption, particularly in regulated sectors such as medical devices and pharmaceuticals. With continued advances in synthesis methodologies and fundamental understanding, sol-gel hybrid materials are poised to address emerging challenges in technology, healthcare, and environmental protection. [3] [6]

References

- 1. (PDF) Sol – gel derived organic – inorganic materials: synthesis... hybrid [academia.edu]

- 2. – Sol - Wikipedia gel process [en.wikipedia.org]

- 3. Characterization of Hybrid Materials Prepared by Sol - Gel Method for... [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of sol - gel derived organic coatings... inorganic hybrid [nature.com]

- 5. General principles of sol - gel Sigma Journal of Engineering and... [sigma.yildiz.edu.tr]

- 6. Key Steps in the Sol - Gel for Nanoparticle Synthesis Process [azonano.com]

- 7. Frontiers | Ceramic– polymer coatings for diverse applications hybrid [frontiersin.org]

Properties and Potential Applications of Bis(trichlorosilyl)methane

The table below summarizes the fundamental characteristics of bis(trichlorosilyl)methane based on supplier information [1].

| Property | Value / Description |

|---|---|

| CAS Number | 4142-85-2 [1] |

| Molecular Formula | CH₂Cl₆Si₂ [1] |

| Appearance | Colorless liquid [1] |

| Boiling Point | 179-180 °C [1] |

| Density | 1.545 g/mL at 25 °C [1] |

| Sensitivity | Moisture Sensitive [1] |

| Synthesis Method | Reaction of trichloromethane (CHCl₃) and trichlorosilane (HSiCl₃) [1] |

While specific data on its use as a coupling agent is limited in the search results, its structure suggests strong potential. The compound is cited as a precursor for organosilicones and is used in organic synthesis, surface modification, and as a catalyst, defoamer, and modifier [1].

The general mechanism of silane coupling agents involves one end bonding to an inorganic surface (e.g., glass, metal) and the other end bonding to an organic polymer, acting as a molecular bridge [2] [3]. This compound, with its two highly reactive -SiCl₃ groups, is particularly suited for creating tightly cross-linked networks or bonding to two inorganic surfaces.

Experimental Considerations and Safety

Based on general knowledge of chlorosilane chemistry and the information retrieved, the following points are critical for any experimental work:

- Moisture Sensitivity: This compound is moisture sensitive [1]. All reactions must be performed under inert conditions (e.g., nitrogen or argon atmosphere) using anhydrous solvents to prevent hydrolysis and premature condensation.

- Handling and Safety: Chlorosilanes are highly reactive, corrosive, and release hydrogen chloride (HCl) upon contact with moisture. Proper personal protective equipment (PPE), including gloves and safety glasses, and the use of a fume hood are mandatory.

- Dosage Optimization: The amount of coupling agent used is critical. While specific data for this compound is unavailable, other studies show that an excessive amount of coupling agent can lead to aggregation of fillers and a decline in the performance of the composite material [4]. The optimal ratio must be determined empirically for your specific system.

General Workflow for Surface Modification

The following diagram outlines a logical, step-by-step workflow for using such a compound as a surface modifier, inferred from general silane chemistry principles [4] [5] [3].

Guidance for Further Research

To obtain the detailed protocols and data you need, I suggest the following avenues:

- Consult Specialty Chemical Suppliers: Directly contact technical departments of manufacturers and suppliers of organosilicon compounds (like Daken Chem, mentioned in one source [1]) for technical data sheets (TDS) or application notes.

- Search Patent Databases: Patents are often a rich source of detailed, practical synthetic and application procedures for specific chemicals.

- Refine Literature Search: Use specialized scientific databases (e.g., SciFinder, Reaxys) to search for "This compound" specifically, rather than the general "silane coupling agent," to find more targeted research articles.

References

- 1. Bis(trichlorosilyl) methane | Electronic Chemicals Supplier Daken Chem [dakenchem.com]

- 2. Silane Coupling | Silane Adhesion Promoters | Multifunctional... Agent [powerchemical.net]

- 3. sciencedirect.com/topics/engineering/silane- coupling - agent [sciencedirect.com]

- 4. Video: Application of a Coupling to Improve the Dielectric... Agent [jove.com]

- 5. of Fe3O4@SiO2 microsphere by silane... Surface modification [link.springer.com]

synthesis of polycarbosilanes from bis(trichlorosilyl)methane

Overview of Polycarbosilane Synthesis Methods

| Synthesis Method | Core Reaction / Process | Key Features / Outcomes | Citations |

|---|---|---|---|

| Thermal Rearrangement (Yajima Method) | Thermal decomposition of Polydimethylsilane (PDMS) at high pressure and temperature (Kumada rearrangement). | Traditional, industrially used method; produces PCS for SiC fibers; can involve high pressure (up to 100 atm). [1] [2] | |

| Catalytic Rearrangement | Thermal decomposition of PDMS in the presence of a solid acid catalyst (e.g., Zeolite ZSM-5) at normal pressure. | Simplifies reactor design by avoiding high pressure; allows control over molecular weight. [2] | |

| Grignard Coupling | Reaction of (chloroalkyl)chlorosilanes (e.g., Cl₃SiCH₂Cl) with organomagnesium reagents. | Offers structural design flexibility; allows incorporation of vinyl/allyl groups for cross-linking. [3] [4] | |

| Ring-Opening Polymerization (ROP) | Polymerization of strained cyclic carbosilanes like silacyclobutanes. | Enables synthesis of well-defined, linear polycarbosilanes. [5] [3] |

Understanding the Synthetic Landscape

The following diagram outlines the general strategies for polycarbosilane synthesis as revealed by the current literature.

References

- 1. RU2108348C1 - Способ получения поликарбосилана - Google Patents [patents.google.com]

- 2. Preparation of Polycarbosilane Using a Catalytic Process [azom.com]

- 3. Highly Branched Polycarbosilanes as Precursors for SiC Ceramics [ineosopen.org]

- 4. Grignard coupling-based synthesis of vinyl-substituted... [pmc.ncbi.nlm.nih.gov]

- 5. sciencedirect.com/topics/earth-and-planetary-sciences... [sciencedirect.com]

atomic layer deposition SiCN films using bis(trichlorosilyl)methane

Overview of SiCN ALD from a Key Patent

The primary source identified is a US patent (US9643844B2) titled "Low temperature atomic layer deposition of films comprising SiCN or SiCON" [1]. This patent establishes that bis(trichlorosilyl)methane and its derivatives are used as precursors for depositing SiCN films.

The table below summarizes the core information about the ALD process as described in the patent:

| Aspect | Description |

|---|---|

| Target Film | Silicon Carbonitride (SiCN) [1] |

| Key Precursor | This compound and related organosilane compounds [1] |

| Process Type | Atomic Layer Deposition (ALD) [1] |

| General Claim | Deposition at low temperatures (e.g., below 450°C, preferably below 200°C) [1] |

The patent confirms the feasibility of the process but describes it in broad, claims-oriented language. It does not provide a full, detailed recipe with specific dosing times, purge durations, or pressure parameters needed for a laboratory protocol [1].

A Framework for Developing Your ALD Protocol

To bridge the gap between the patent claim and a workable laboratory method, you can follow a structured process development approach, which is standard in the ALD field [2]. The diagram below outlines the key stages of this development workflow.

For each stage in the diagram, here are the experimental goals and methodologies based on general ALD best practices [2]:

Step 1: Reactant Selection

- Precursor: this compound.

- Co-reactant: The patent does not specify the co-reactant. You will need to select an appropriate nitrogen source. Common choices for SiCN ALD include ammonia (NH₃) or nitrogen plasma. The reactivity of this specific precursor with your chosen co-reactant must be established experimentally [2].

- Delivery System: Determine the precursor delivery method (e.g., vapor draw, bubbling) based on its volatility and thermal stability [2].

Step 2: Composition & Saturation

- Verify Film Composition: Use techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of Si, C, and N and determine the film's stoichiometry [2].

- Establish Saturation: For each precursor and co-reactant pulse, vary the dose time while keeping other parameters constant. The growth per cycle (GPC) should reach a plateau, confirming self-limiting ALD behavior. Similarly, optimize purge times to prevent CVD-like parasitic reactions [2].

Step 3: Thickness Control

- Deposit films with varying numbers of cycles (e.g., 100, 200, 500).

- Measure the film thickness for each (e.g., by spectroscopic ellipsometry). A linear relationship between thickness and the number of cycles confirms excellent thickness control, a hallmark of ALD [2].

Step 4: Property Evaluation

- Once a baseline process is established, characterize the material properties critical for your application. This may include:

- Electrical Properties: Resistivity, leakage current.

- Optical Properties: Refractive index.

- Mechanical Properties: Density, stress.

- Chemical Properties: Etch resistance, thermal stability [2].

- Once a baseline process is established, characterize the material properties critical for your application. This may include:

Step 5: Process Optimization

- Temperature Window: Deposit films at different temperatures to find the "ALD window" – the temperature range where the GPC is constant and the film properties are optimal [2].

- Nucleation & Conformality: Study the initial growth on your specific substrate and evaluate film conformity on 3D structures if required [2].

References

optimizing yield in bis(trichlorosilyl)methane synthesis

Frequently Asked Questions

This section addresses common foundational questions about the compound and yield optimization.

What is Bis(trichlorosilyl)methane and what is it used for? this compound (CAS: 4142-85-2) is a moisture-sensitive, colorless liquid organosilicon compound. It is primarily used as a precursor in the synthesis of other organosilicon compounds and finds application in organic synthesis, surface modification, and as a research chemical in fields like materials science [1].

What is the fundamental difference between theoretical and actual yield? The theoretical yield is the maximum amount of product that can be produced from a given amount of reactants, based on stoichiometric calculations from the chemical equation. The actual yield is the amount of product that is actually obtained when the reaction is conducted in a laboratory. The percent yield is a measure of the reaction's efficiency, calculated as